molecular formula C8H10ClIN2 B3279680 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine CAS No. 69696-39-5

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine

Cat. No.: B3279680
CAS No.: 69696-39-5
M. Wt: 296.53 g/mol
InChI Key: SUYWXRUXFUAGDC-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₈H₁₀ClIN₂ It is a derivative of pyrimidine, characterized by the presence of chlorine, iodine, isopropyl, and methyl substituents on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the following steps:

    Starting Material: 2-Isopropyl-6-methylpyrimidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine or iodine atoms.

    Oxidation: Products may include oxidized forms of the isopropyl or methyl groups.

Scientific Research Applications

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain targets, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-bromo-2-isopropyl-6-methylpyrimidine
  • 4-Chloro-5-fluoro-2-isopropyl-6-methylpyrimidine
  • 4-Chloro-5-iodo-2-ethyl-6-methylpyrimidine

Uniqueness

4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both chlorine and iodine atoms provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.

Properties

IUPAC Name

4-chloro-5-iodo-6-methyl-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClIN2/c1-4(2)8-11-5(3)6(10)7(9)12-8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYWXRUXFUAGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217477
Record name 4-Chloro-5-iodo-6-methyl-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69696-39-5
Record name 4-Chloro-5-iodo-6-methyl-2-(1-methylethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69696-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-iodo-6-methyl-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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